molecular formula C23H22N6O6 B2414484 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207013-97-5

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2414484
CAS RN: 1207013-97-5
M. Wt: 478.465
InChI Key: DEHDTLGJELHDDF-UHFFFAOYSA-N
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Description

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C23H22N6O6 and its molecular weight is 478.465. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocycles are of significant interest in medicinal chemistry. They are synthesized through various methods, including 1,3-dipolar cycloaddition reactions, and are investigated for their potential biological activities. For example, a series of novel oxadiazolyl pyrrolo triazole diones were designed and synthesized to explore their anti-protozoal and cytotoxic activities. The in vitro investigations of these compounds can provide valuable insights into their potential therapeutic applications, highlighting the importance of such structures in the development of new drugs (Dürüst et al., 2012).

Antimicrobial Properties

Research into the antimicrobial activities of 1,2,4-triazole derivatives is another area of interest. Synthesizing novel derivatives and assessing their effectiveness against various microorganisms can lead to the discovery of new antimicrobial agents. Such studies contribute to addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds (Bektaş et al., 2007).

Potential as Inhibitors

The exploration of heterocyclic compounds as enzyme inhibitors is a vital research area. For instance, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against specific enzymes, demonstrating the potential of such compounds in the development of therapeutic agents targeting various diseases. The structure-activity relationship studies of these compounds can lead to the optimization of their inhibitory properties and therapeutic efficacy (Jiang & Hansen, 2011).

properties

IUPAC Name

3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O6/c1-4-34-15-8-6-14(7-9-15)29-22(30)19-20(23(29)31)28(27-25-19)12-18-24-21(26-35-18)13-5-10-16(32-2)17(11-13)33-3/h5-11,19-20H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHDTLGJELHDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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